molecular formula C22H36O6 B157522 16,16-dimethyl-6-keto Prostaglandin E1 CAS No. 75874-32-7

16,16-dimethyl-6-keto Prostaglandin E1

Cat. No.: B157522
CAS No.: 75874-32-7
M. Wt: 396.5 g/mol
InChI Key: BWEWJWWBXZXMHO-XDCFTEKWSA-N
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Description

16,16-dimethyl-6-keto Prostaglandin E1 is a synthetic analog of Prostaglandin E1, a naturally occurring prostanoid. This compound is known for its enhanced stability and potency compared to its natural counterpart. It has a molecular formula of C22H36O6 and a molecular weight of 396.52 g/mol .

Mechanism of Action

Target of Action

The primary target of 16,16-dimethyl-6-keto Prostaglandin E1 is the vascular smooth muscle cells . These cells play a crucial role in the regulation of vascular tone and blood flow.

Mode of Action

This compound interacts with its targets by inducing contractions in the vascular smooth muscle cells . This interaction results in changes in the vascular tone and blood flow.

Pharmacokinetics

It is known to be ametabolically stable compound . These properties can impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

The result of the action of this compound is the contraction of vascular smooth muscle cells , leading to changes in vascular tone and blood flow . This can have various effects at the molecular and cellular level, depending on the specific physiological context.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16,16-dimethyl-6-keto Prostaglandin E1 typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of protecting groups, selective oxidations, and reductions to achieve the desired stereochemistry and functional groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and purification techniques such as chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 16,16-dimethyl-6-keto Prostaglandin E1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

16,16-dimethyl-6-keto Prostaglandin E1 has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Prostaglandin E1: The natural counterpart with similar biological activities but less stability.

    16,16-dimethyl Prostaglandin E2: Another synthetic analog with different functional groups and biological effects.

    6-keto Prostaglandin F1α: A related compound with distinct physiological roles

Uniqueness: 16,16-dimethyl-6-keto Prostaglandin E1 is unique due to its enhanced stability and potency, making it a valuable compound for research and therapeutic applications. Its synthetic modifications provide greater resistance to metabolic degradation and prolonged biological activity compared to natural prostaglandins .

Properties

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O6/c1-4-5-12-22(2,3)20(26)11-10-16-17(19(25)14-18(16)24)13-15(23)8-6-7-9-21(27)28/h10-11,16-18,20,24,26H,4-9,12-14H2,1-3H3,(H,27,28)/b11-10+/t16-,17-,18-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEWJWWBXZXMHO-XDCFTEKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC(=O)CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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